molecular formula C7H11N3O2 B6251396 1-methyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid CAS No. 1248247-21-3

1-methyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid

Cat. No.: B6251396
CAS No.: 1248247-21-3
M. Wt: 169.2
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Description

1-Methyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid is a heterocyclic organic compound belonging to the triazole family Triazoles are known for their stability and versatility in various chemical reactions

Chemical Reactions Analysis

Types of Reactions: 1-Methyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield triazole N-oxides, while reduction can produce alcohols or aldehydes .

Mechanism of Action

The mechanism of action of 1-methyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets and pathways. In biological systems, the compound can inhibit enzymes or receptors, leading to various therapeutic effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation . The exact molecular targets and pathways are still under investigation, but the compound’s ability to form stable complexes with metal ions and other biomolecules is a key factor in its activity .

Comparison with Similar Compounds

    1,2,3-Triazole: The parent compound, which lacks the methyl and propyl substituents.

    1-Methyl-1H-1,2,3-triazole-4-carboxylic acid: Similar structure but without the propyl group.

    5-Propyl-1H-1,2,3-triazole-4-carboxylic acid: Similar structure but without the methyl group.

Uniqueness: 1-Methyl-5-propyl-1H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of both methyl and propyl groups, which can influence its chemical reactivity and biological activity. These substituents can enhance the compound’s lipophilicity, making it more effective in crossing biological membranes and interacting with target molecules .

Properties

CAS No.

1248247-21-3

Molecular Formula

C7H11N3O2

Molecular Weight

169.2

Purity

95

Origin of Product

United States

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